REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]2[CH2:17][C:11]3[CH:12]=[CH:13][CH:14]=[C:15]([OH:16])[C:10]=3[C:8](=[O:9])[C:4]2=[C:5]([OH:7])[CH:6]=1.N1C=CC=CC=1.[C:24](Cl)(=[O:26])[CH3:25]>C1(C)C=CC=CC=1>[OH:16][C:15]1[C:10]2[C:8](=[O:9])[C:4]3[C:3](=[CH:2][CH:1]=[CH:6][C:5]=3[OH:7])[CH:17]([C:24](=[O:26])[CH3:25])[C:11]=2[CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
|
Name
|
10-acetyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There are then slowly added
|
Type
|
CUSTOM
|
Details
|
There is produced during the course of this addition a slight exothermicity
|
Type
|
ADDITION
|
Details
|
After the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction mixture is raised to 90° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture there
|
Type
|
ADDITION
|
Details
|
are added at 30°-35° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour at 85°-90° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is brought to ambient temperature
|
Type
|
WASH
|
Details
|
washed three times with water (250 cm3)
|
Type
|
CUSTOM
|
Details
|
The toluene phase is decanted
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 300 cm3
|
Type
|
ADDITION
|
Details
|
This solution is then introduced into a silica gel column
|
Type
|
WASH
|
Details
|
eluted with toluene
|
Type
|
CUSTOM
|
Details
|
The first fractions are collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting solid is then recrystallized in toluene
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |